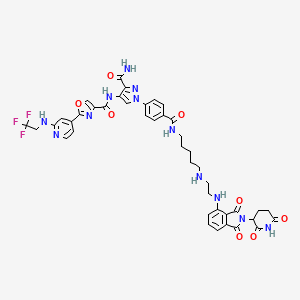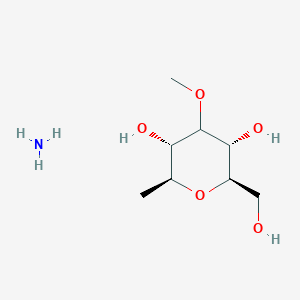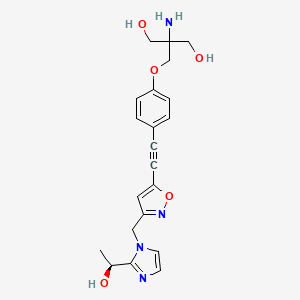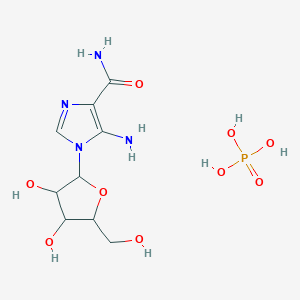
Acadesine; phosphoric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Aminoimidazole-4-carboxamide ribonucleotide phosphate, commonly known as AICAR phosphate, is a synthetic analog of adenosine monophosphate. It is an intermediate in the generation of inosine monophosphate and is capable of stimulating AMP-dependent protein kinase activity. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of metabolic disorders and its role as a performance-enhancing drug .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
AICAR phosphate can be synthesized through a multi-step process starting from ribose-5-phosphate. The key steps involve the formation of the imidazole ring and subsequent phosphorylation. The reaction conditions typically require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of AICAR phosphate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as crystallization and chromatography to remove impurities and obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
AICAR phosphate undergoes various chemical reactions, including:
Oxidation: AICAR phosphate can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the imidazole ring or the ribose moiety.
Substitution: Substitution reactions often involve the replacement of functional groups on the imidazole ring or the phosphate group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various phosphorylated derivatives and modified nucleosides, which have different biological activities and potential therapeutic applications .
Applications De Recherche Scientifique
AICAR phosphate has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study purine metabolism and nucleotide synthesis.
Biology: Investigated for its role in cellular energy homeostasis and metabolic regulation.
Medicine: Explored as a potential treatment for metabolic disorders, such as diabetes, due to its ability to activate AMP-dependent protein kinase.
Industry: Utilized in the development of performance-enhancing drugs and as a research tool in various biochemical assays
Mécanisme D'action
AICAR phosphate exerts its effects primarily through the activation of AMP-dependent protein kinase. Upon entering the cell, it is phosphorylated to form AICAR, which mimics the effects of AMP. This activation leads to various downstream effects, including increased glucose uptake, fatty acid oxidation, and inhibition of protein synthesis. The molecular targets and pathways involved include the activation of nuclear factor erythroid 2-related factor 2 and inhibition of the NLRP3 inflammasome .
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine monophosphate: A natural analog that also activates AMP-dependent protein kinase but with different potency and specificity.
Acadesine: A nucleoside form of AICAR that has similar biological effects but different pharmacokinetic properties
Uniqueness
AICAR phosphate is unique due to its ability to specifically activate AMP-dependent protein kinase without significantly altering the levels of other nucleotides. This specificity makes it a valuable tool in research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C9H17N4O9P |
|---|---|
Poids moléculaire |
356.23 g/mol |
Nom IUPAC |
5-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide;phosphoric acid |
InChI |
InChI=1S/C9H14N4O5.H3O4P/c10-7-4(8(11)17)12-2-13(7)9-6(16)5(15)3(1-14)18-9;1-5(2,3)4/h2-3,5-6,9,14-16H,1,10H2,(H2,11,17);(H3,1,2,3,4) |
Clé InChI |
BPVGMEHURDEDAZ-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=C(N1C2C(C(C(O2)CO)O)O)N)C(=O)N.OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


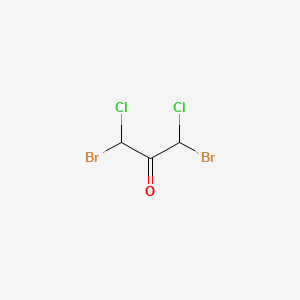
![4,4'-(7,8-Dihydro-21H,23H-porphine-5,15-diyl)bis[benzoic acid]](/img/structure/B15073205.png)
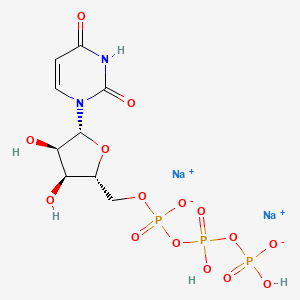
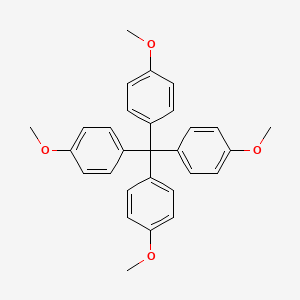
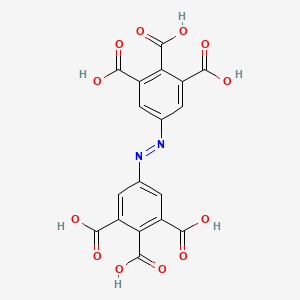
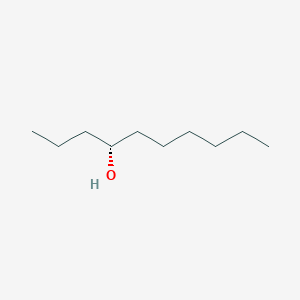
![4'-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B15073244.png)
![methyl 2-[[2-(1-methoxyindol-3-yl)acetyl]amino]benzoate](/img/structure/B15073255.png)
